

X-ray crystallography analysis of pyran derivative crystals

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Compound of Interest

Compound Name: *Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate*

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A comparative analysis of the crystal structures of various pyran derivatives reveals key insights into their three-dimensional arrangements, which is crucial for researchers in drug development and materials science. This guide provides an objective comparison of the crystallographic data of several pyran derivatives, supported by detailed experimental protocols and visualizations to facilitate understanding.

Comparative Crystallographic Data of Pyran Derivatives

The following table summarizes the key crystallographic parameters for a selection of pyran derivatives, offering a clear comparison of their structural properties.

Compound Name	Crys System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å³)	Z	R-factor	Reference
2-Aminophenyl-5-dimethyl-oxo-4-[3-(trifluoromethyl)ethyl]benzene	Mono clinic	C2/c	22.37 5(11)	11.23 4(6)	16.58 4(8)	113.8 3(2)	3814(3)	8	0.061	[1]
2-Aminophenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile	Mono clinic	C2/c	24.58 2(5)	6.696 (1)	20.01 6(4)	115.1 5(1)	2980. 1(1)	8	0.049	[1]
2-Aminophenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile	Mono clinic	C2/c	24.58 2(5)	6.696 (1)	20.01 6(4)	115.1 5(1)	2980. 1(1)	8	0.049	[1]

8-
tetrah
ydro-
4H-
chro
mene
-3-
carbo
nitrile
(II)

2-
Amin
o-4-
(2-
chloro
pheny
l)-7,7-
dimet
hyl-5-
oxo-

5,6,7,
8-
tetrah
ydro-
4H-
chro
mene
-3-
carbo
nitrile
hemih
ydrat
e (III)

Mono	C2/c	22.28	11.13	16.94	114.1	3834.	8	0.057	[1]
clinic		8(5)	5(2)	9(4)	5(1)	4(1)			

(E)-3- (1- ((2,6- diisop	Mono clinic	P21/c	13.97 74(13)	16.38 51(16)	8.210 1(8)	105.4 29(7)	1813. 4(3)	4	-	[2]
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ropylp
henyl)

-
imino)

-
ethyl)

-4-

hydro

xy-6-

methy

l-2H-

pyran

-2-

one

(2RS,

3RS,

4RS)-

(±)-3-

Aceto

xy-2-

ethox

y-4-

meth

oxyca

rbonyl

Mono

P21/n

11.83

8.767

15.29

98.84

1568.

4

0.060

[3]

amino

clinic

9(2)

(1)

3(4)

(2)

36

-3,4-

dihydr

o-2H-

pyran

-5-

carbo

xylic

acid

methy

l ester

Experimental Protocols

The determination of the crystal structures of pyran derivatives typically involves the following key steps: synthesis and crystallization, X-ray data collection, and structure solution and refinement.

Synthesis and Crystallization

The synthesis of polyfunctionalized 4H-pyran derivatives is often achieved through a one-pot multi-component reaction. For instance, the compounds listed in the table were synthesized by reacting an appropriate aldehyde, malononitrile, and a cyclic 1,3-diketone in a suitable solvent like ethanol.^{[1][4]} The resulting solid product is then purified by recrystallization from a solvent such as ethanol to obtain single crystals suitable for X-ray diffraction analysis.^[1]

X-ray Data Collection

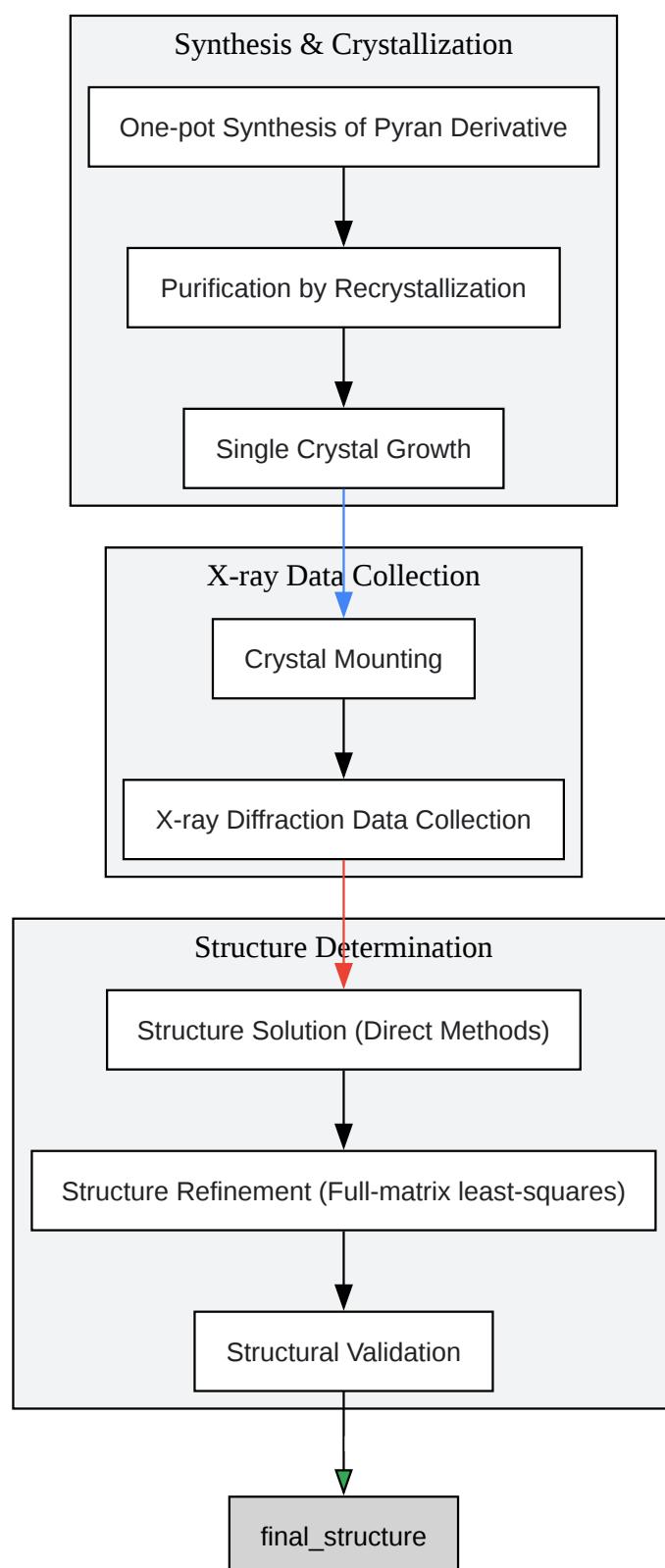
Single crystal X-ray diffraction data are collected at room temperature using a diffractometer equipped with Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).^{[3][5]} The intensity data is collected using various scan modes, and the cell constants are refined from the settings of a specific number of reflections.^[3]

Structure Solution and Refinement

The crystal structures are solved by direct methods using software packages like SHELXS97.^[1] The refinement of the structure is carried out by full-matrix least-squares procedures on F2.^{[1][5]} All non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model.^{[1][3]} The final R-factor and goodness-of-fit values are indicative of the quality of the structure determination.^[1]

Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography analysis of pyran derivative crystals.



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Caption: Experimental workflow for X-ray crystallography of pyran derivatives.

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